

Application Notes & Protocols: Synthesis of 2-[(Tridec-2-yn-1-yl)oxy]oxane

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Compound of Interest

Compound Name: 2-[(Tridec-2-yn-1-yl)oxy]oxane

CAS No.: 108604-32-6

Cat. No.: B8564452

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Abstract

In multi-step organic synthesis, the strategic protection of functional groups is paramount to prevent undesired side reactions. The hydroxyl group is frequently masked to allow for chemical transformations elsewhere in the molecule. The tetrahydropyranyl (THP) ether is a robust and widely utilized protecting group for alcohols, valued for its ease of introduction, stability across a range of non-acidic conditions, and straightforward removal.[1] This document provides a comprehensive, field-tested protocol for the synthesis of **2-[(Tridec-2-yn-1-yl)oxy]oxane**, the THP-protected form of tridec-2-yn-1-ol. This guide is intended for researchers in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and practical advice for a successful and reproducible synthesis.

Introduction and Mechanistic Overview

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction.[2][3] The substrate, tridec-2-yn-1-ol, reacts with 3,4-dihydro-2H-pyran (DHP) to form a stable acetal, referred to as a THP ether.[2][3]

Reaction Scheme:

Figure 1: Acid-catalyzed protection of tridec-2-yn-1-ol with 3,4-dihydro-2H-pyran (DHP) to yield the corresponding THP ether.

Causality of Reagent Selection & Mechanism

The reaction proceeds via the protonation of the alkene in DHP by an acid catalyst.[4] This generates a resonance-stabilized oxocarbenium ion, which is a key intermediate.[2] The hydroxyl group of tridec-2-yn-1-ol then acts as a nucleophile, attacking the electrophilic carbon of this intermediate.[2] A final deprotonation step, typically by the conjugate base of the catalyst, regenerates the acid catalyst and yields the final THP ether product.[2]

For this synthesis, Pyridinium p-toluenesulfonate (PPTS) is the catalyst of choice.[5] While stronger acids like p-toluenesulfonic acid (TsOH) can be used, PPTS is a milder, less acidic salt, which is particularly advantageous for substrates that may be sensitive to strongly acidic conditions.[2][6][7] Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the polar alcohol and the nonpolar DHP.[2]

Materials and Equipment

Reagents and Chemicals

It is imperative that all reagents are of high purity and solvents are anhydrous to ensure optimal reaction outcomes.

Reagent/Material	Formula	MW (g/mol)	CAS No.	Supplier	Notes
Tridec-2-yn-1-ol	C ₁₃ H ₂₄ O	196.33	56589-32-3	Sigma-Aldrich	Starting material.
3,4-Dihydro-2H-pyran (DHP)	C ₅ H ₈ O	84.12	110-87-2	Sigma-Aldrich	Reagent. Should be fresh or distilled.
Pyridinium p-toluenesulfonate (PPTS)	C ₁₂ H ₁₃ NO ₃ S	251.30	24057-28-1	Sigma-Aldrich	Catalyst.[5]
Dichloromethane (DCM), Anhydrous	CH ₂ Cl ₂	84.93	75-09-2	Sigma-Aldrich	Reaction solvent.
Saturated Sodium Bicarbonate	NaHCO ₃ (aq)	84.01	144-55-8	Fisher Scientific	For aqueous work-up.
Brine (Saturated NaCl solution)	NaCl (aq)	58.44	7647-14-5	Fisher Scientific	For aqueous work-up.
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	7487-88-9	Sigma-Aldrich	Drying agent.
Silica Gel	SiO ₂	60.08	7631-86-9	Sorbent Technologies	For column chromatography (230-400 mesh).
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	141-78-6	Fisher Scientific	Eluent for chromatography.

Hexanes	C ₆ H ₁₄	86.18	110-54-3	Fisher Scientific	Eluent for chromatography.
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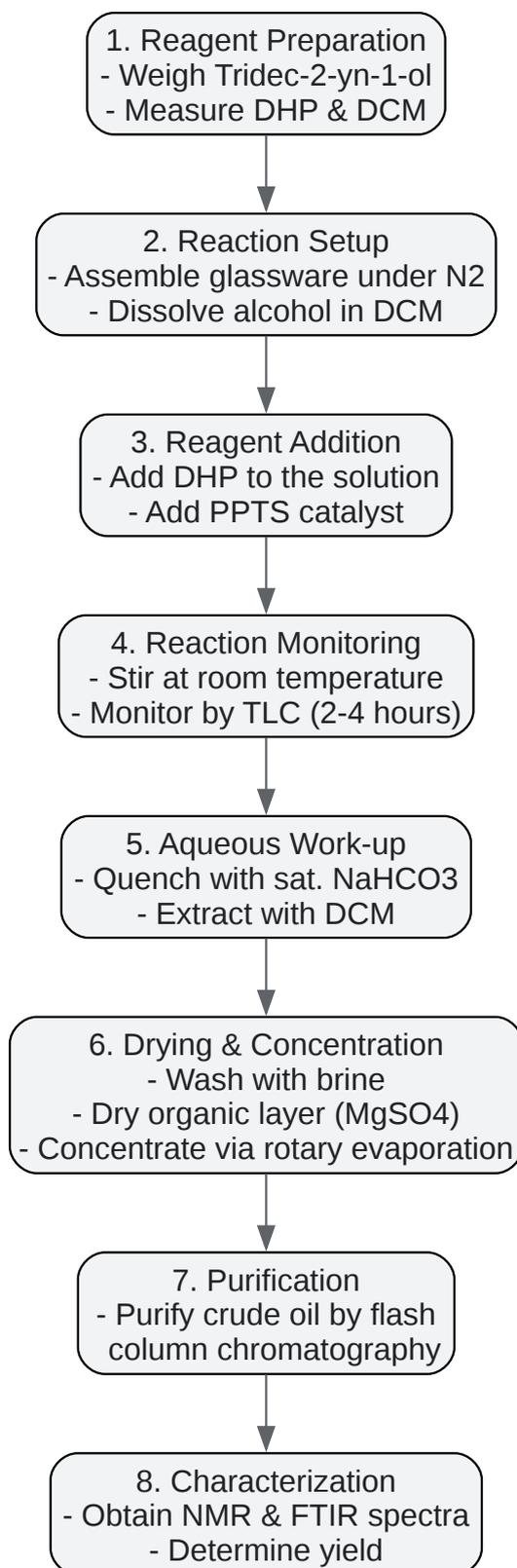
Equipment

- Round-bottom flasks (50 mL and 100 mL)
- Magnetic stirrer and stir bars
- Nitrogen or Argon gas inlet
- Septa and needles
- Glass syringes
- Separatory funnel (125 mL)
- Rotary evaporator
- Glass column for chromatography
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp for TLC visualization
- Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol is based on a 5.0 mmol scale of the starting alcohol. Adjust quantities proportionally for different scales.

Reaction Workflow Diagram



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Caption: Experimental workflow for THP protection.

Reagent Stoichiometry

Reagent	Amount	Moles (mmol)	Equivalents
Tridec-2-yn-1-ol	0.982 g	5.0	1.0
3,4-Dihydro-2H-pyran (DHP)	0.63 mL	6.0	1.2
Pyridinium p-toluenesulfonate (PPTS)	126 mg	0.5	0.1
Anhydrous Dichloromethane (DCM)	25 mL	-	-

Step-by-Step Procedure

- **Reaction Setup:** To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add tridec-2-yn-1-ol (0.982 g, 5.0 mmol).
- **Dissolution:** Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous dichloromethane (25 mL) via syringe and stir until the alcohol is fully dissolved.
- **Reagent Addition:** To the stirred solution at room temperature, add 3,4-dihydro-2H-pyran (0.63 mL, 6.0 mmol) via syringe. Follow this with the addition of pyridinium p-toluenesulfonate (126 mg, 0.5 mmol).^[5]
 - **Scientist's Note:** A slight excess of DHP is used to ensure the complete consumption of the starting alcohol. PPTS is added in a catalytic amount (10 mol%).
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.
 - **TLC System:** 9:1 Hexanes:Ethyl Acetate.
 - **Visualization:** UV light and/or potassium permanganate stain.

- Expected Result: The starting alcohol spot will gradually be replaced by a new, less polar product spot (higher R_f value). The reaction is typically complete within 2-4 hours.
- Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
 - Scientist's Note: The bicarbonate wash neutralizes the PPTS catalyst, preventing potential deprotection during work-up and concentration.[2]
- Drying and Concentration: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude oil.
- Purification: Purify the crude oil by flash column chromatography on silica gel.
 - Eluent System: Start with 100% Hexanes and gradually increase the polarity to a 98:2 Hexanes:Ethyl Acetate mixture.
 - Fraction Collection: Collect fractions based on TLC analysis. Pool the fractions containing the pure product.
- Final Product: Concentrate the pure fractions via rotary evaporator to yield **2-[(Tridec-2-yn-1-yl)oxy]oxane** as a colorless to pale yellow oil. Determine the final mass and calculate the percentage yield.

Characterization and Validation

Parameter	Expected Result
Physical Appearance	Colorless to pale yellow oil
Yield	85-95%
TLC (9:1 Hex:EtOAc)	R _f ≈ 0.5 (Product), R _f ≈ 0.2 (Starting Alcohol)

Expected Spectroscopic Data:

- ^1H NMR (400 MHz, CDCl_3):
 - δ 4.85 (t, $J=3.5$ Hz, 1H, O-CH-O)
 - δ 4.35 (d, $J=2.0$ Hz, 2H, O-CH₂-C \equiv)
 - δ 3.90-3.85 (m, 1H, THP ring)
 - δ 3.55-3.50 (m, 1H, THP ring)
 - δ 2.20 (t, $J=7.0$ Hz, 2H, C \equiv C-CH₂)
 - δ 1.90-1.50 (m, 6H, THP ring)
 - δ 1.45-1.20 (m, 16H, alkyl chain)
 - δ 0.88 (t, $J=6.8$ Hz, 3H, CH₃)
- ^{13}C NMR (101 MHz, CDCl_3):
 - δ 97.8, 85.0, 78.0, 62.3, 56.5, 31.9, 30.7, 29.6, 29.5, 29.3, 29.1, 28.7, 25.5, 22.7, 19.5, 18.8, 14.1.
- FTIR (neat, cm^{-1}):
 - 2925 (s, C-H stretch), 2854 (s, C-H stretch), 2235 (w, C \equiv C stretch), 1120 (s, C-O stretch), 1035 (s, C-O stretch).

Note: The introduction of the THP group creates a new stereocenter, which may lead to diastereomeric mixtures if the original alcohol is chiral. For this achiral substrate, this results in a racemic mixture.[\[8\]](#)

Safety Precautions and Best Practices

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

- Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent.^{[9][10]} Avoid inhalation and skin contact.^{[9][10]} Always handle in a fume hood and wear appropriate gloves (nitrile gloves should be double-gloved or a nitrile/neoprene combination used, as DCM penetrates nitrile quickly).^{[9][10][11]}
- 3,4-Dihydro-2H-pyran (DHP): DHP is flammable and an irritant. Handle with care, avoiding ignition sources and contact with skin and eyes.
- General Handling: Standard laboratory safety practices should be followed, including wearing safety goggles, a lab coat, and appropriate gloves.^{[11][12][13]}

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low or No Reaction	Inactive catalyst; wet solvent/reagents.	Use fresh PPTS. Ensure all glassware is oven-dried and solvents are anhydrous.
Incomplete Reaction	Insufficient DHP or catalyst.	Add an additional 0.2 equivalents of DHP and a small amount of PPTS. Monitor by TLC.
Product Decomposition	Overly acidic conditions; prolonged reaction time.	Use PPTS instead of stronger acids like TsOH. Do not let the reaction run significantly longer than necessary.
Difficult Purification	Co-elution of DHP polymer byproducts.	Ensure the reaction is properly quenched. DHP can polymerize under acidic conditions; this is usually non-polar and can be separated with a non-polar eluent.

Conclusion

The protocol described herein provides a reliable and high-yielding method for the synthesis of **2-[(Tridec-2-yn-1-yl)oxy]oxane**. The use of the mild acid catalyst PPTS ensures compatibility with the alkyne functionality. This procedure is a foundational technique applicable to a wide array of hydroxyl-containing molecules, serving as a critical step in complex synthetic pathways.

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